molecular formula C17H13Cl2NO2S B5853084 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide

3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5853084
M. Wt: 366.3 g/mol
InChI Key: FJGCJRRTLPYKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide, also known as O-2050, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzothiophene carboxamides and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor. It has also been shown to have some affinity for the delta-opioid receptor and the kappa-opioid receptor. 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been found to have a lower efficacy than other opioid agonists, which may contribute to its potential as a treatment for opioid addiction.
Biochemical and Physiological Effects
3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have analgesic effects in animal models, and may have potential as a treatment for pain. 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has also been found to have immunomodulatory effects, with some studies suggesting that it may be able to modulate the activity of immune cells. Additionally, 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been found to have some antitumor activity in animal models, although more research is needed to fully understand this effect.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been found to exhibit a range of interesting biochemical and physiological effects, making it a useful tool for investigating various biological processes. However, there are also some limitations to using 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide in lab experiments. Its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, more research is needed to fully understand its potential applications in scientific research.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide. One area of interest is its potential as a treatment for opioid addiction. More research is needed to fully understand its efficacy and safety in this context. Additionally, more research is needed to fully understand its immunomodulatory effects and its potential as an antitumor agent. Finally, more research is needed to fully understand its mechanism of action and how it interacts with the opioid receptors. Overall, 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide is a promising compound that has the potential to be a useful tool for investigating various biological processes.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3,4-dichlorobenzonitrile with 4-ethoxyaniline to form 3,4-dichloro-N-(4-ethoxyphenyl)benzamide. This intermediate is then reacted with potassium thioacetate to form 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide, which is the final product. The synthesis of 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a useful tool for investigating various biological processes. 3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide has been studied for its effects on opioid receptors, with some studies suggesting that it may have potential as a treatment for opioid addiction. It has also been studied for its effects on the immune system, with some studies suggesting that it may have potential as an immunomodulatory agent.

properties

IUPAC Name

3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c1-2-22-11-8-6-10(7-9-11)20-17(21)16-15(19)14-12(18)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGCJRRTLPYKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.